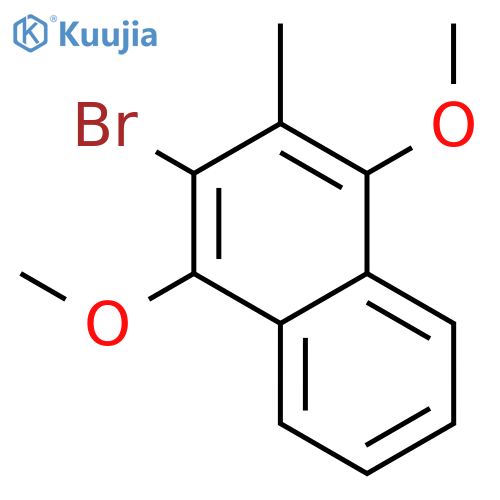Cas no 53772-33-1 (2-Bromo-1,4-dimethoxy-3-methyl-naphthalene)

53772-33-1 structure
商品名:2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1,4-dimethoxy-3-methylnaphthalene
- 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
- Naphthalene,2-bromo-1,4-dimethoxy-3-methyl-
- DTXSID90303335
- 2-bromo-1.4-dimethoxy-3-methylnaphthalene
- FT-0663715
- CHEMBL3922570
- NSC-157901
- NSC157901
- SCHEMBL1507161
- PWXIIJPKDYZUBN-UHFFFAOYSA-N
- AKOS030240009
- A935000
- 53772-33-1
-
- インチ: InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3
- InChIKey: PWXIIJPKDYZUBN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC
計算された属性
- せいみつぶんしりょう: 280.01000
- どういたいしつりょう: 280.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 18.46000
- LogP: 3.92790
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B684100-25mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 25mg |
$ 471.00 | 2023-09-08 | ||
| TRC | B684100-10mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 10mg |
$ 201.00 | 2023-09-08 | ||
| TRC | B684100-5mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 5mg |
$ 121.00 | 2023-09-08 | ||
| TRC | B684100-50mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 50mg |
$ 907.00 | 2023-04-18 | ||
| TRC | B684100-100mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 100mg |
$ 1608.00 | 2023-04-18 |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
53772-33-1 (2-Bromo-1,4-dimethoxy-3-methyl-naphthalene) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量